molecular formula C7H7NO2 B070796 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide CAS No. 193605-30-0

2,3-Dihydrofuro[2,3-b]pyridine 7-oxide

Cat. No. B070796
M. Wt: 137.14 g/mol
InChI Key: FHMZFPFSPSFIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[2,3-b]pyridine 7-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is known for its unique structure and properties, making it an interesting subject for research.

Mechanism Of Action

The mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide is not fully understood. However, studies have suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been shown to induce apoptosis in cancer cells through the upregulation of caspase activity.

Biochemical And Physiological Effects

Studies have shown that 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide has various biochemical and physiological effects. For example, the compound has been reported to decrease the levels of reactive oxygen species (ROS) in cells. In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The compound has also been reported to reduce the levels of lipid peroxidation products, which are known to cause cellular damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide in lab experiments is its unique structure and properties. The compound has a heterocyclic ring system, which makes it an interesting subject for research. In addition, it has been reported to exhibit various biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide. One area of interest is the development of novel drug delivery systems using this compound. Another area of interest is the synthesis of analogs with improved biological activities. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as material science and organic synthesis.
Conclusion:
In conclusion, 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its potential as a drug delivery system and its biological activities such as anti-inflammatory, analgesic, and antitumor activities. Although there are some limitations to working with this compound in lab experiments, its unique structure and properties make it an interesting subject for research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminopyridine with furfural in the presence of an acid catalyst. This reaction leads to the formation of the desired compound in good yield. Another method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a Lewis acid catalyst. This method has been reported to produce the compound in high yield and purity.

Scientific Research Applications

2,3-Dihydrofuro[2,3-b]pyridine 7-oxide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been evaluated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In addition, 2,3-Dihydrofuro[2,3-b]pyridine 7-oxide has been used as a building block in the synthesis of various organic compounds.

properties

CAS RN

193605-30-0

Product Name

2,3-Dihydrofuro[2,3-b]pyridine 7-oxide

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

7-oxido-2,3-dihydrofuro[2,3-b]pyridin-7-ium

InChI

InChI=1S/C7H7NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-2,4H,3,5H2

InChI Key

FHMZFPFSPSFIJB-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC=[N+]2[O-]

Canonical SMILES

C1COC2=C1C=CC=[N+]2[O-]

synonyms

Furo[2,3-b]pyridine, 2,3-dihydro-, 7-oxide (9CI)

Origin of Product

United States

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